4-[3-(Trifluoromethyl)phenyl]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHBPXDRHJEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Trifluoromethyl Phenyl Butanoic Acid and Its Research Intermediates
Strategies for Butanoic Acid Backbone Construction
Alkylation and Oxidation Approaches
Oxidation and alkylation represent two of the most traditional and reliable routes for constructing carboxylic acids. unizin.org The oxidation of primary alcohols or aldehydes provides a direct pathway to the corresponding carboxylic acid. unizin.org For instance, butanol can be oxidized to butanoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium. askiitians.comvedantu.com This two-step process often involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. askiitians.com
Another common method is the hydrolysis of an alkyl halide. askiitians.com This nucleophilic substitution reaction, typically performed under basic conditions followed by acidification, can convert a 1-halobutane into butanoic acid. askiitians.com Furthermore, the hydrolysis of nitriles offers a route to extend a carbon chain. An alkyl halide can undergo an SN2 reaction with a cyanide salt to form a nitrile, which is then hydrolyzed in aqueous acid or base to yield a carboxylic acid with one additional carbon atom. unizin.org
| Starting Material | Key Reagents | Reaction Type | Description |
| Primary Alcohol (e.g., Butanol) | KMnO4, K2Cr2O7, H2SO4 | Oxidation | The alcohol is oxidized, often through an aldehyde intermediate, to the final carboxylic acid. vedantu.com |
| Alkyl Halide (e.g., 1-Bromobutane) | NaOH or KOH (aqueous), followed by H+ | Hydrolysis | A nucleophilic substitution reaction replaces the halide with a hydroxyl group, which is then protonated. askiitians.com |
| Alkene (e.g., 1-Butene) | 1. BH3/THF 2. H2O2, NaOH | Hydroboration-Oxidation | An anti-Markovnikov addition of water across the double bond, followed by oxidation, yields the acid. askiitians.com |
Carbonylation Reactions in Butanoic Acid Synthesis
Carbonylation reactions, which introduce carbon monoxide (CO) into a substrate, are powerful tools for synthesizing carboxylic acids and their derivatives. wikipedia.orgrsc.org These methods are often catalyzed by transition metals and can be highly selective. wikipedia.orgrsc.org
Hydrocarboxylation involves the addition of both carbon monoxide and a hydrogen atom (from water) across an alkene or alkyne. wikipedia.org For example, ethylene (B1197577) can be converted to propionic acid using a nickel carbonyl catalyst. wikipedia.org This principle can be extended to other alkenes to produce various carboxylic acids. The Koch reaction is a related process that uses strong acids to catalyze the carbonylation of alkenes or alcohols. wikipedia.org For instance, isobutene can be converted to pivalic acid using CO and water in the presence of a strong acid. wikipedia.org
Another important carbonylation method is the reaction of a Grignard reagent with carbon dioxide (CO2). This reaction effectively adds one carbon atom to the organic framework and forms a carboxylate salt, which is then protonated to yield the carboxylic acid. askthenerd.com This method is particularly useful as it allows for the construction of the acid from an alkyl halide precursor with an additional carbon. askthenerd.com
| Method | Substrate | Key Reagents | Catalyst/Conditions |
| Hydrocarboxylation | Alkene | CO, H2O | Metal Catalyst (e.g., Nickel Carbonyl) wikipedia.org |
| Koch Reaction | Alkene | CO, H2O | Strong Acid (e.g., H2SO4, H3PO4/BF3) wikipedia.org |
| Grignard Carboxylation | Alkyl Halide | 1. Mg 2. CO2 3. H3O+ | Diethyl ether or THF |
Introduction and Regioselective Manipulation of the Trifluoromethyl Phenyl Moiety
Trifluoromethylation Reagents and Catalytic Conditions
The direct introduction of a trifluoromethyl group onto an aromatic ring can be accomplished using a variety of reagents and catalytic systems. These methods are broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation. wikipedia.orgnih.gov
Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, have become particularly prominent. nih.gov These include hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. nih.govcas.cn These reactions can be facilitated by metal catalysts, organocatalysts, or photoredox catalysis. nih.govnih.gov For example, aryl stannane (B1208499) derivatives have been successfully fluorinated using silver catalysts in conjunction with an electrophilic fluorine source. nih.gov
Radical trifluoromethylation often employs reagents like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). wikipedia.org These reactions can be initiated thermally, photochemically, or through redox processes, often involving copper catalysts. wikipedia.org Trifluoromethyl copper(I) reagents, generated in situ, are also effective for the trifluoromethylation of aromatic halides. wikipedia.org
| Reagent Type | Example Reagent(s) | Common Name | Typical Catalyst/Initiator |
| Electrophilic | 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Togni's Reagent | Metal catalysts, Photoredox catalysts nih.govcas.cn |
| Electrophilic | S-(trifluoromethyl)dibenzothiophenium salts | Umemoto's Reagents | Metal catalysts nih.gov |
| Radical Source | Sodium trifluoromethanesulfinate | Langlois' Reagent | Oxidant, Copper salts wikipedia.org |
| Radical Source | Trifluoroiodomethane (CF3I) | N/A | Photochemical, Thermal, Diethyl zinc wikipedia.org |
| Nucleophilic | Trimethyl(trifluoromethyl)silane | Ruppert's Reagent | Fluoride (B91410) source (e.g., TBAF) |
Aromatic Substitution Reactions on Substituted Phenyl Rings
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This property has a profound impact on subsequent electrophilic aromatic substitution reactions. The -CF3 group deactivates the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted benzene (B151609). youtube.comwikipedia.org
Crucially, the -CF3 group acts as a meta-director. youtube.com When an electrophile attacks a trifluoromethyl-substituted benzene ring, the carbocation intermediate is least destabilized when the attack occurs at the meta position. Attack at the ortho or para positions would place the positive charge adjacent to the electron-withdrawing -CF3 group, creating a highly unstable intermediate. youtube.com Therefore, any subsequent electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, will predominantly occur at the position meta to the existing trifluoromethyl group. This directing effect is fundamental for synthesizing 3-substituted trifluoromethylphenyl compounds.
Stereoselective Synthesis of Chiral Butanoic Acid Derivatives
For derivatives of 4-[3-(trifluoromethyl)phenyl]butanoic acid that contain a chiral center, for instance at the C2 or C3 position of the butanoic acid chain, stereoselective synthesis is required to produce a single enantiomer or diastereomer. Asymmetric synthesis can be achieved through several strategies, most notably the use of chiral auxiliaries or chiral catalysts. ethz.ch
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. ethz.chnumberanalytics.com After inducing the desired chirality, the auxiliary is removed. ethz.ch For example, a chiral auxiliary, such as one derived from an amino alcohol, could be attached to the carboxylic acid group to form a chiral amide. Subsequent alkylation at the alpha-carbon can proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, hydrolysis removes the auxiliary to reveal the enantiomerically enriched chiral carboxylic acid. Ellman's tert-butanesulfinamide is a well-known chiral auxiliary used effectively in the synthesis of chiral amines, and similar principles can be applied to other functional groups. osi.lvnih.gov
Alternatively, asymmetric catalysis employs a chiral catalyst in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This approach is often more atom-economical than the use of chiral auxiliaries. For example, the asymmetric hydrogenation of a suitably substituted unsaturated precursor to the butanoic acid derivative, using a chiral transition metal catalyst (e.g., containing a BINAP or DuPhos ligand), could establish the desired stereocenter with high enantiomeric excess.
Asymmetric Reduction Strategies
Asymmetric reduction is a cornerstone for establishing stereocenters in chiral molecules. For precursors of this compound, such as corresponding unsaturated compounds or ketones, this approach is vital for producing enantiomerically pure products.
One prominent strategy involves the asymmetric reduction of prochiral ketones. biomedpharmajournal.org While a variety of chemical reagents are available, biocatalysts like baker's yeast have emerged as a practical and accessible option. biomedpharmajournal.org The reduction of aromatic ketones using a combination of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent and a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF) in the presence of baker's yeast can achieve high enantioselectivity. biomedpharmajournal.org This method offers advantages due to the low cost and ease of handling of the reagents. biomedpharmajournal.org
Another approach focuses on the use of chiral alkoxy-aluminium and -magnesium halides. For instance, phenyl trifluoromethyl ketone has been effectively reduced using reagents derived from chiral alcohols like bornan-2-ols and p-menthan-3-ol. rsc.org Specifically, bornan-2-endo-yloxyaluminium dichloride and p-menthan-3-yloxyaluminium dichloride have demonstrated high stereoselectivity, yielding 2,2,2-trifluoro-1-phenylethanol with significant enantiomeric excess. rsc.org These methods highlight the potential for creating the chiral center found in more complex butanoic acid derivatives through the reduction of a ketone precursor.
Table 1: Asymmetric Reduction of Phenyl Trifluoromethyl Ketone
| Chiral Reagent | Enantiomeric Excess (ee) |
|---|---|
| Bornan-2-endo-yloxyaluminium dichloride | 68% |
| p-Menthan-3-yloxyaluminium dichloride | 77% |
Data sourced from a study on asymmetric reduction of phenyl trifluoromethyl ketone. rsc.org
Chiral Pool Approaches (e.g., from Serine)
The chiral pool approach leverages naturally occurring enantiopure molecules as starting materials to impart chirality to the synthetic target. mdpi.com Amino acids are particularly versatile chiral synthons for this purpose. baranlab.org
A notable example is the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a close analogue of the target compound, starting from (S)-serine. researchgate.net This multi-step synthesis establishes the crucial stereocenter of the final product by utilizing the inherent chirality of serine. mdpi.comresearchgate.net A key step in this pathway involves the ring-opening of a protected (R)-aziridin-2-methanol (derived from serine) with a (trifluorophenyl)magnesium bromide reagent. researchgate.net This strategy is a powerful method for creating specific stereoisomers of β-amino acids, which are important components of various pharmaceutically active molecules. researchgate.net
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis provides an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This strategy is particularly valuable for synthesizing trifluoromethylated γ-amino acids.
One innovative method involves the use of novel cinchona alkaloid-derived chiral phase-transfer catalysts. nih.gov These catalysts enable the highly chemo-, regio-, diastereo-, and enantioselective umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This transformation provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acid derivatives. nih.gov The development of such catalysts addresses challenges related to regioselectivity and enantioselectivity that are often encountered in these types of reactions. nih.gov
Another advanced strategy is the Ir-catalyzed cascade allylation/2-aza-Cope rearrangement, which has been successfully applied to the synthesis of quaternary trifluoromethylated α-amino acid derivatives. nih.gov This method utilizes the umpolung reactivity of an isatin-ketoimine moiety, overcoming enantioselectivity issues seen in previous palladium-catalyzed reactions. nih.gov The resulting products can be further transformed into various biologically relevant compounds, including trifluoromethyl-containing lactams and N-heterocycles. nih.gov
Functional Group Interconversions and Protecting Group Chemistry in Synthetic Pathways
Esterification and Hydrolysis Processes
Esterification and hydrolysis are fundamental functional group interconversions in the synthesis of carboxylic acids and their derivatives. Carboxylic esters are often used as protected forms of the acid, which can be hydrolyzed in a final step to yield the desired product.
Hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. ucalgary.ca Basic hydrolysis, also known as saponification, typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup. ucalgary.ca This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and an alcohol. ucalgary.ca A patent for a related compound, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, describes a final step where an ethyl ester intermediate is hydrolyzed with NaOH solution, followed by treatment with dilute hydrochloric acid to afford the final carboxylic acid product. google.comgoogle.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and also proceeds through a tetrahedral intermediate after protonation of the carbonyl oxygen. ucalgary.carsc.org Esterification, the formation of an ester from a carboxylic acid and an alcohol, is often employed to protect the carboxylic acid functionality during other synthetic transformations where it might otherwise react. researchgate.net
Amine Protection and Deprotection Methodologies
In the synthesis of complex analogues containing amine functionalities, such as amino acid derivatives, the use of protecting groups is essential to prevent unwanted side reactions.
Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and is stable under many reaction conditions. fishersci.co.uk It is readily removed under acidic conditions, often using trifluoroacetic acid (TFA), which causes the carbamate (B1207046) to hydrolyze and release the free amine. masterorganicchemistry.comfishersci.co.uk
Table 2: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Condition |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) |
| fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Data sourced from general organic chemistry resources. masterorganicchemistry.com
Advanced Coupling Reactions in Constructing Complex Analogues
The construction of complex analogues of this compound often relies on advanced coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are critical for late-stage functionalization and the creation of diverse molecular libraries for screening purposes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. mdpi.com This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. This method could be employed to introduce various aryl or heteroaryl substituents onto the trifluoromethylphenyl ring or other positions of the butanoic acid backbone, assuming a suitable halide precursor is available.
In addition to traditional transition-metal catalysis, novel coupling strategies are emerging. For example, a transition-metal-free, trifluoromethyl-radical-induced three-component coupling reaction has been developed. nih.gov This process couples boronic esters with furans and a trifluoromethyl source, proceeding with high levels of enantiospecificity. nih.gov Such advanced methods expand the toolkit available to chemists for synthesizing structurally complex and diverse analogues from simpler, readily available building blocks. researchgate.net
Chemical Transformations and Reactivity Profiles of 4 3 Trifluoromethyl Phenyl Butanoic Acid Derivatives
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is typically the most reactive site on the molecule under a variety of conditions, serving as a versatile handle for the synthesis of numerous derivatives.
Esterification Reactions with Various Alcohols
The conversion of 4-[3-(trifluoromethyl)phenyl]butanoic acid to its corresponding esters is a fundamental transformation, commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).
The general mechanism proceeds in several steps:
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carboxylic acid towards nucleophilic attack.
Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, reforming the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
This method is highly effective for producing a variety of esters from primary and secondary alcohols.
Table 1: Representative Esterification Reactions Reaction of this compound with various alcohols under acidic conditions (e.g., H₂SO₄ catalyst).
| Alcohol | Product Name | Product Structure |
|---|---|---|
| Methanol (CH₃OH) | Methyl 4-[3-(trifluoromethyl)phenyl]butanoate | ![]() |
| Ethanol (CH₃CH₂OH) | Ethyl 4-[3-(trifluoromethyl)phenyl]butanoate | ![]() |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 4-[3-(trifluoromethyl)phenyl]butanoate | ![]() |
Amidation Reactions and Derivative Formation
The synthesis of amides from this compound is another crucial transformation, yielding compounds with diverse biological and chemical properties. Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
Common methods for amidation include:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of primary and secondary amines, and even ammonia, to form the corresponding amides.
Use of Coupling Agents: A milder and more common approach involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.
These methods allow for the synthesis of primary, secondary, and tertiary amides, depending on the amine used in the reaction.
Table 2: Representative Amidation Reactions Reaction of this compound with various amines using a coupling agent (e.g., EDC).
| Amine | Product Name | Amide Type |
|---|---|---|
| Ammonia (NH₃) | 4-[3-(Trifluoromethyl)phenyl]butanamide | Primary |
| Aniline (C₆H₅NH₂) | N-Phenyl-4-[3-(trifluoromethyl)phenyl]butanamide | Secondary |
| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-4-[3-(trifluoromethyl)phenyl]butanamide | Tertiary |
Reactions Involving the Butanoic Acid Chain
The four-carbon aliphatic chain provides sites for functionalization that can introduce complexity and new functionalities into the molecular scaffold.
Alpha-Carbon Functionalization and Stereochemical Control
The α-carbon (C2 position) of this compound is amenable to functionalization through the formation of an enolate or its equivalent. This typically requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The resulting enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the alpha position. organic-chemistry.org
A significant challenge in α-functionalization is controlling the stereochemistry when a new stereocenter is formed. Several strategies have been developed to achieve stereochemical control:
Use of Chiral Auxiliaries: The carboxylic acid can be temporarily converted into an amide using a chiral amine (a chiral auxiliary). The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to reveal the enantiomerically enriched α-substituted carboxylic acid.
Chiral Lithium Amide Bases: Enantioselective deprotonation can be achieved using a chiral lithium amide base. researchgate.net This creates a chiral enolate which can then react with an electrophile, potentially leading to an enantiomeric excess in the final product.
These methods are crucial for the synthesis of specific stereoisomers, which is often a requirement for biologically active molecules.
Formation of Cyclic Structures (e.g., Lactones, Heterocycles)
The structure of this compound is well-suited for intramolecular cyclization reactions to form various ring systems.
Intramolecular Friedel-Crafts Acylation: One of the most common cyclization reactions for 4-arylbutanoic acids is intramolecular Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, the carboxylic acid can acylate the aromatic ring to form a six-membered cyclic ketone (a tetralone). The trifluoromethyl group on the phenyl ring is a meta-director and is strongly deactivating. Therefore, the cyclization is expected to occur at the position ortho to the butanoic acid chain and para to the trifluoromethyl group, leading to the formation of 7-(trifluoromethyl)tetralone.
Formation of γ-Lactones: If a hydroxyl group can be introduced at the γ-carbon (C4 position) of the butanoic acid chain, spontaneous or acid-catalyzed intramolecular esterification can occur to form a stable five-membered ring known as a γ-lactone. wikipedia.orgnih.gov This transformation typically requires a multi-step sequence, starting with functionalization of the carbon chain, for example, via radical C-H activation or other targeted oxidation methods. researchgate.net
Reactivity of the Trifluoromethylphenyl Moiety
Key aspects of its reactivity include:
Deactivation of the Aromatic Ring: The -CF₃ group strongly deactivates the phenyl ring towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or further Friedel-Crafts reactions. The electron density of the ring is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles.
Meta-Directing Influence: For any potential EAS reactions, the -CF₃ group directs incoming electrophiles to the meta positions (C3 and C5 relative to the substituent). This is because the carbocation intermediates formed by meta attack are less destabilized than those formed by ortho or para attack.
Chemical Inertness: The carbon-fluorine bonds in the -CF₃ group are exceptionally strong, making the group itself highly stable and generally unreactive under most standard organic synthesis conditions. Transformations targeting the -CF₃ group, such as converting it to a carboxylic acid, require harsh conditions that are often not compatible with the rest of the molecule.
This inherent stability and strong electron-withdrawing nature make the trifluoromethyl group a valuable substituent in medicinal chemistry for modulating a molecule's electronic properties, lipophilicity, and metabolic stability.
Table of Mentioned Compounds
| Compound Name | Molecular Formula | Structure |
|---|---|---|
| This compound | C₁₁H₁₁F₃O₂ | |
| Sulfuric acid | H₂SO₄ | |
| Hydrogen chloride | HCl | |
| Methanol | CH₄O | |
| Ethanol | C₂H₆O | |
| Isopropanol | C₃H₈O | |
| Methyl 4-[3-(trifluoromethyl)phenyl]butanoate | C₁₂H₁₃F₃O₂ | |
| Ethyl 4-[3-(trifluoromethyl)phenyl]butanoate | C₁₃H₁₅F₃O₂ | |
| Isopropyl 4-[3-(trifluoromethyl)phenyl]butanoate | C₁₄H₁₇F₃O₂ | |
| Thionyl chloride | SOCl₂ | |
| Oxalyl chloride | C₂Cl₂O₂ | |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | |
| Ammonia | NH₃ | |
| Aniline | C₆H₇N | |
| Dimethylamine | C₂H₇N | |
| 4-[3-(Trifluoromethyl)phenyl]butanamide | C₁₁H₁₂F₃NO | |
| N-Phenyl-4-[3-(trifluoromethyl)phenyl]butanamide | C₁₇H₁₆F₃NO | |
| N,N-Dimethyl-4-[3-(trifluoromethyl)phenyl]butanamide | C₁₃H₁₆F₃NO | |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | |
| Polyphosphoric acid (PPA) | H₆P₄O₁₃ | |
| Triflic acid | CHF₃O₃S |
Nucleophilic Aromatic Substitution on Activated Phenyl Rings
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. nih.gov The reaction typically proceeds through a two-stage addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing substituents, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, positioned ortho or para to a suitable leaving group (e.g., a halide). nih.govnih.gov
In derivatives of this compound, the trifluoromethyl group at the meta position does not directly activate the ring for classical SNAr reactions relative to the butanoic acid chain. However, if a leaving group (Lg) and potentially other activating groups are introduced onto the phenyl ring, SNAr reactions become feasible. The trifluoromethyl group exerts a powerful electron-withdrawing influence, which would significantly facilitate nucleophilic attack if a leaving group were present at an ortho or para position relative to another activating group. For instance, in a hypothetical derivative like 4-[4-chloro-5-(trifluoromethyl)phenyl]butanoic acid, the -CF₃ group is ortho to the chlorine leaving group, activating that position for substitution.
The reactivity in such SNAr reactions is dependent on the nucleophile, the leaving group, and the solvent conditions. Common nucleophiles include alkoxides, phenoxides, amines, and thiolates. The typical leaving group order of reactivity in activated aryl substrates is F > NO₂ > Cl ≈ Br > I. rsc.org
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on a Hypothetical Activated Derivative Derivative: 4-[4-fluoro-5-(trifluoromethyl)phenyl]butanoic acid
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 4-[4-methoxy-5-(trifluoromethyl)phenyl]butanoic acid |
| Amine | Ammonia (NH₃) | 4-[4-amino-5-(trifluoromethyl)phenyl]butanoic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-[4-(phenylthio)-5-(trifluoromethyl)phenyl]butanoic acid |
Electrophilic Aromatic Substitution Patterns and Selectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing. uci.edu
The phenyl ring of this compound contains two deactivating substituents:
Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine. It strongly deactivates the ring towards electrophilic attack and is a meta-director. uci.edu
Butanoic Acid Group (-CH₂CH₂CH₂COOH): The alkyl chain is weakly electron-donating, but it is attached to the ring as a whole substituent. The entire alkylcarboxylic acid group is considered weakly deactivating and ortho/para-directing. However, due to steric hindrance from the side chain, the para position is often favored.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Substrate: this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-[5-Nitro-3-(trifluoromethyl)phenyl]butanoic acid |
| Bromination | Br₂, FeBr₃ | 4-[5-Bromo-3-(trifluoromethyl)phenyl]butanoic acid |
| Sulfonation | Fuming H₂SO₄ | 4-[5-Sulfo-3-(trifluoromethyl)phenyl]butanoic acid |
Redox Chemistry of Associated Functional Groups
Oxidation of Amino Groups
The oxidation of amino groups on aromatic rings is a fundamental transformation in organic synthesis. For an amino-substituted derivative of this compound, such as 4-[5-amino-3-(trifluoromethyl)phenyl]butanoic acid, the amino group can be oxidized using various reagents to yield different products depending on the reaction conditions.
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the amino group, making it less susceptible to oxidation compared to amino groups on electron-rich rings. However, with appropriate oxidizing agents, the transformation is readily achievable. Common oxidizing agents for aromatic amines include peroxy acids, hydrogen peroxide, and potassium permanganate (B83412). The products can range from nitroso and nitro compounds to azo compounds, depending on the specific oxidant and stoichiometry used.
Table 3: Potential Oxidation Products of an Amino Derivative Substrate: 4-[5-amino-3-(trifluoromethyl)phenyl]butanoic acid
| Oxidizing Agent | Typical Product Class | Example Product |
|---|---|---|
| Trifluoroperacetic acid (TFPAA) | Nitro Compound | 4-[5-Nitro-3-(trifluoromethyl)phenyl]butanoic acid |
| Caro's acid (H₂SO₅) | Nitroso/Nitro Compound | 4-[5-Nitroso-3-(trifluoromethyl)phenyl]butanoic acid |
| Sodium hypochlorite (B82951) (NaOCl) | Azo Compound | 5,5'-Bis[3-(trifluoromethyl)phenylbutanoic acid]azobenzene |
Reduction of Carbonyl or Nitro Groups
The reduction of functional groups is a key strategy for the synthesis of complex molecules. Derivatives of this compound bearing carbonyl or nitro groups can undergo reduction to afford alcohols, amines, or methylene (B1212753) groups.
Reduction of a Nitro Group: A nitro derivative, such as 4-[5-nitro-3-(trifluoromethyl)phenyl]butanoic acid, can be readily reduced to the corresponding primary amine. This transformation is fundamental for introducing an amino group onto the aromatic ring. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic solution (e.g., tin, iron, or zinc with HCl). youtube.com
Reduction of Carbonyl Groups: A carbonyl group could be present on the butanoic acid side chain, for example, in 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid. This keto-acid has two reducible functional groups: the ketone and the carboxylic acid.
Ketone Reduction: The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). For complete deoxygenation to a methylene (-CH₂-) group, harsher methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions are employed. masterorganicchemistry.com
Carboxylic Acid Reduction: The carboxylic acid group is less reactive and requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to be reduced to a primary alcohol. libretexts.org Notably, LiAlH₄ would also reduce the ketone group. Selective reduction of the carboxylic acid in the presence of a ketone is challenging but can sometimes be achieved using borane complexes.
Table 4: Selective Reduction of Nitro and Carbonyl Derivatives
| Derivative Substrate | Reducing Agent(s) | Major Product |
|---|---|---|
| 4-[5-Nitro-3-(trifluoromethyl)phenyl]butanoic acid | H₂, Pd/C or Fe/HCl | 4-[5-Amino-3-(trifluoromethyl)phenyl]butanoic acid |
| 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | Sodium Borohydride (NaBH₄) | 4-Hydroxy-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | Hydrazine (N₂H₄), KOH (Wolff-Kishner) | This compound |
Derivatives and Analogues of 4 3 Trifluoromethyl Phenyl Butanoic Acid in Chemical Research
Structurally Modified Butanoic Acid Backbones
α-Substituted Butanoic Acid Analogues
Research into α-substituted analogues of 4-[3-(trifluoromethyl)phenyl]butanoic acid has explored the introduction of various functional groups at the alpha-position to the carboxylic acid. One notable study detailed the synthesis of tert-butyl 4-(dimethylamino)-2-fluoro-2-(substituted-phenyl)butanoates, which included derivatives with a trifluoromethylphenyl group. nih.gov For instance, tert-butyl 4-(dimethylamino)-2-fluoro-2-(2-methyl-5-(trifluoromethyl)phenyl)butanoate was synthesized and purified by chromatography on silica (B1680970) gel, yielding a pale yellow oil. nih.gov Another analogue, tert-butyl 4-(dimethylamino)-2-fluoro-2-(2-methyl-4-(trifluoromethyl)phenyl)butanoate, was also prepared and isolated as a colorless oil. nih.gov These syntheses demonstrate a strategy for introducing fluorine at the α-position, a modification known to influence the electronic and metabolic properties of molecules.
| Compound Name | R Group (at α-position) | Phenyl Substitution |
| tert-Butyl 4-(dimethylamino)-2-fluoro-2-(2-methyl-5-(trifluoromethyl)phenyl)butanoate | F | 2-methyl-5-(trifluoromethyl) |
| tert-Butyl 4-(dimethylamino)-2-fluoro-2-(2-methyl-4-(trifluoromethyl)phenyl)butanoate | F | 2-methyl-4-(trifluoromethyl) |
β-Amino Butanoic Acid Derivatives
The introduction of an amino group at the β-position of the butanoic acid chain has been a significant area of investigation. These β-amino acid derivatives are of interest due to their potential applications as building blocks in the synthesis of peptidomimetics and other biologically active molecules. An example of such a derivative is (S)-3-(Fmoc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid, which is available as a building block for peptide synthesis. sigmaaldrich.com
Furthermore, research has been conducted on polyfluorinated analogues, such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is a key intermediate in the synthesis of certain pharmaceutical compounds. nih.govresearchgate.net A patented method describes the preparation of (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate. google.com This synthesis involves the reduction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate using a combination of a borohydride (B1222165), a Lewis acid, and a crown ether, followed by a conversion reaction catalyzed by an amino alcohol ligand to yield the desired (R)-enantiomer with high purity. google.com
| Compound Name | Stereochemistry | Phenyl Substitution | Protecting Group |
| (S)-3-(Fmoc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid | S | 3-(trifluoromethyl) | Fmoc |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | R | 2,4,5-trifluoro | None |
| (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate | R | 2,4,5-trifluoro | None (ester) |
γ-Keto Butanoic Acid Derivatives
The introduction of a keto group at the γ-position of the butanoic acid chain results in γ-keto butanoic acid derivatives. A specific example is 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid. hoffmanchemicals.com This compound has been synthesized and is characterized by a melting point of 92-94 °C. hoffmanchemicals.com The synthesis of the related compound, 4-oxo-4-phenylbutanoic acid, has been achieved through a Friedel–Crafts reaction between succinic anhydride (B1165640) and benzene (B151609) in the presence of anhydrous aluminum chloride. mdpi.comscholarsresearchlibrary.com The oxidation of 4-oxo-4-phenylbutanoic acid has been studied using various chromium(VI) reagents, leading to the formation of benzoic acid. scholarsresearchlibrary.com Another related derivative, 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid, is also commercially available. sigmaaldrich.com
| Compound Name | Phenyl Substitution | Melting Point (°C) |
| 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | 3-(trifluoromethyl) | 92-94 |
| 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid | 2-(trifluoromethyl) | Not specified |
| 4-Oxo-4-phenylbutanoic acid | None | 112-114 |
Phenyl Ring Substitutions and Heterocyclic Fusions
Polyfluorinated Phenyl Analogues
In addition to the trifluoromethyl group, the introduction of further fluorine atoms onto the phenyl ring has been explored. A key example in this category is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.gov This compound is a β-amino butanoic acid derivative where the phenyl ring is substituted with three fluorine atoms in addition to being a precursor to molecules with a trifluoromethyl group. The synthesis of this compound is of significant interest in medicinal chemistry. researchgate.netgoogle.com The presence of multiple fluorine atoms on the aromatic ring can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. beilstein-journals.org
Incorporation of Nitrogen, Oxygen, and Sulfur Heterocycles
The fusion of heterocyclic rings to the trifluoromethyl-substituted phenyl moiety represents another avenue of structural modification. While direct fusion to the phenyl ring of this compound is not extensively documented in the provided search results, the synthesis of related structures provides insight into the chemical strategies employed. For instance, a study on the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrates the incorporation of a thiazole (B1198619) ring, a sulfur and nitrogen-containing heterocycle, into a phenylpropanoic acid scaffold. mdpi.com General synthetic methods for trifluoromethylated heterocycles, such as pyridines, pyrroles, and thiophenes, are well-established and often involve cyclocondensation reactions using trifluoromethyl-containing building blocks or direct trifluoromethylation of existing heterocyclic systems. nih.govrsc.orgresearchgate.net These methods provide a foundation for the potential synthesis of butanoic acid derivatives with heterocycles fused to the trifluoromethylphenyl ring.
Organometallic Derivatives and Coordination Chemistry Research
The carboxylate group of this compound is a versatile functional group for the formation of organometallic complexes. Among these, organotin(IV) carboxylates have been a subject of considerable interest due to their diverse structural chemistry and potential applications.
The synthesis of organotin(IV) carboxylates generally involves established methods that can be applied to this compound. sysrevpharm.orgresearchgate.netorientjchem.org A common and effective route is the condensation reaction between an organotin(IV) oxide or hydroxide (B78521) and the carboxylic acid. This reaction typically proceeds with the removal of water, often facilitated by azeotropic distillation, to drive the reaction to completion. For instance, the reaction of diorganotin(IV) oxides (R₂SnO) or triorganotin(IV) hydroxides (R₃SnOH) with this compound would yield the corresponding di- and triorganotin(IV) carboxylates.
Another widely used method is the reaction of organotin(IV) halides, such as chlorides, with the sodium or silver salt of the carboxylic acid. asianpubs.orgresearchgate.net This metathesis reaction is typically carried out in an anhydrous organic solvent to precipitate the inorganic salt, leaving the desired organotin(IV) carboxylate in solution. The choice of the organotin precursor (e.g., dialkyltin dichloride, trialkyltin chloride) and the stoichiometry of the reaction allow for the synthesis of a variety of complexes with different coordination numbers and geometries around the tin center.
The general synthetic approaches for preparing organotin(IV) derivatives of this compound are summarized in the table below.
| Precursor 1 | Precursor 2 | Product Type | General Reaction |
| R₂SnO (Diorganotin(IV) oxide) | This compound | Diorganotin(IV) dicarboxylate | R₂SnO + 2 R'COOH → R₂Sn(OOCR')₂ + H₂O |
| R₃SnOH (Triorganotin(IV) hydroxide) | This compound | Triorganotin(IV) carboxylate | R₃SnOH + R'COOH → R₃Sn(OOCR') + H₂O |
| R₂SnCl₂ (Diorganotin(IV) dichloride) | Sodium 4-[3-(trifluoromethyl)phenyl]butanoate | Diorganotin(IV) dicarboxylate | R₂SnCl₂ + 2 R'COONa → R₂Sn(OOCR')₂ + 2 NaCl |
| R₃SnCl (Triorganotin(IV) chloride) | Sodium 4-[3-(trifluoromethyl)phenyl]butanoate | Triorganotin(IV) carboxylate | R₃SnCl + R'COONa → R₃Sn(OOCR') + NaCl |
| R'COOH represents this compound |
In the monodentate coordination mode, only one of the oxygen atoms of the carboxylate group binds to the tin atom. This type of interaction is common in solution, where solvent molecules can also coordinate to the metal center. sysrevpharm.org
The bidentate or chelating mode involves both oxygen atoms of the carboxylate group binding to the same tin atom, forming a four-membered ring. This mode of coordination often leads to more stable complexes due to the chelate effect.
In the bridging mode, the carboxylate ligand links two different tin atoms. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimeric, polymeric, or cluster structures. nih.gov The specific coordination mode adopted is influenced by several factors, including the steric bulk of the organic groups on the tin atom and the nature of the solvent used in the synthesis. Spectroscopic techniques such as FT-IR and ¹¹⁹Sn NMR are crucial in elucidating the coordination environment of the tin atom in these complexes. nih.gov
The potential coordination modes of the 4-[3-(trifluoromethyl)phenyl]butanoate ligand in organotin(IV) complexes are depicted in the table below.
| Coordination Mode | Description | Resulting Structure |
| Monodentate | One oxygen atom of the carboxylate group is bonded to the tin atom. | Can lead to lower coordination numbers or allow for coordination of other ligands. |
| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group are bonded to the same tin atom. | Forms a stable four-membered chelate ring. |
| Bridging (syn-syn) | The carboxylate ligand bridges two tin atoms with both oxygen atoms on the same side. | Often leads to the formation of dimeric or polymeric chains. |
| Bridging (syn-anti) | The carboxylate ligand bridges two tin atoms with the oxygen atoms on opposite sides. | Can result in extended polymeric networks. |
Conjugates and Bioconjugates for Mechanistic Research Probes
The chemical structure of this compound, featuring a carboxylic acid handle, makes it a suitable candidate for conjugation to other molecules to create probes for mechanistic research. burleylabs.co.uk By attaching this molecule to a biologically active compound or a reporter molecule, researchers can investigate various biological processes.
An example of this approach is the conjugation of 4-phenylbutanoic acid with the anticancer drug chlorambucil. nih.gov In this study, the two molecules were linked via an ester bond. The resulting conjugate was designed to enhance the anticancer activity of chlorambucil. This concept can be extended to this compound, where the trifluoromethyl group could modulate the lipophilicity and electronic properties of the resulting bioconjugate, potentially influencing its cellular uptake and target interactions.
The synthesis of such bioconjugates typically involves the activation of the carboxylic acid group of this compound, for example, by converting it to an acyl chloride or an active ester. This activated form can then react with a suitable functional group (e.g., an alcohol or an amine) on the target molecule to form a stable covalent bond.
These conjugates can serve as valuable tools in mechanistic studies. For instance, by attaching a fluorescent dye or a radiolabel to this compound, the resulting probe can be used to track the distribution and localization of the molecule within cells or tissues. Furthermore, by conjugating it to a known bioactive molecule, it is possible to create prodrugs with altered pharmacokinetic properties or to probe the mechanism of action of the parent drug. acs.orgnih.gov The development of such molecular probes is a key strategy in chemical biology for unraveling complex biological pathways. nih.govfigshare.com
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 4-[3-(Trifluoromethyl)phenyl]butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the trifluoromethyl-substituted phenyl ring are expected to appear in the downfield region, typically between 7.4 and 7.6 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing trifluoromethyl group. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern for these protons.
The protons of the butanoic acid chain will resonate at higher fields. The methylene (B1212753) group adjacent to the phenyl ring (C4) is expected to show a triplet at approximately 2.7 ppm. The methylene group at the C3 position is anticipated to appear as a multiplet around 2.0 ppm, and the methylene group alpha to the carbonyl group (C2) will likely be a triplet at about 2.4 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but typically appears downfield (>10 ppm).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 7.4 - 7.6 | Multiplet | Complex pattern due to meta-substitution. |
| -CH₂- (C4) | ~2.7 | Triplet | Coupled to C3 protons. |
| -CH₂- (C3) | ~2.0 | Multiplet | Coupled to C2 and C4 protons. |
| -CH₂- (C2) | ~2.4 | Triplet | Coupled to C3 protons. |
| -COOH | >10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 175-185 ppm. The aromatic carbons will appear between 120 and 140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon of the trifluoromethyl group itself will also be a quartet and is expected around 124 ppm. The aliphatic carbons of the butanoic acid chain will resonate at higher fields, with the C2, C3, and C4 carbons appearing at approximately 33, 26, and 35 ppm, respectively.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| -COOH | 175 - 185 | Carbonyl carbon. |
| Aromatic-C (C-CF₃) | ~131 (q) | Quaternary carbon, split by fluorine. |
| Aromatic-C | 120 - 140 | Multiple signals expected. |
| -CF₃ | ~124 (q) | Quartet due to C-F coupling. |
| -CH₂- (C4) | ~35 | Aliphatic carbon. |
| -CH₂- (C2) | ~33 | Aliphatic carbon. |
| -CH₂- (C3) | ~26 | Aliphatic carbon. |
¹⁹F NMR for Fluorine-Containing Moieties
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is predicted to be around -63 ppm relative to a standard such as CFCl₃. colorado.eduucsb.edu This characteristic chemical shift is a definitive indicator of the trifluoromethyl group's presence and its electronic environment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, the protons on C2 would show a cross-peak with the protons on C3, and the C3 protons would show correlations with both C2 and C4 protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the C2, C3, and C4 carbons by correlating them to their attached protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. researchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. researchgate.net
The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorptions in the region of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C-F (Trifluoromethyl) | 1100 - 1350 | Strong |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H | <3000 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₁H₁₁F₃O₂), the molecular weight is approximately 232.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232.
The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Another characteristic fragmentation for aliphatic chains is the cleavage at the beta-carbon relative to the aromatic ring. The presence of the trifluoromethyl group would also influence the fragmentation, potentially leading to fragments containing the C₆H₄CF₃ moiety. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage, which would be observed at m/z 145 (C₇H₄F₃⁺).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's structure and properties in the solid state.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined and the molecular structure elucidated.
An illustrative example of the type of data obtained from a single-crystal X-ray diffraction study is presented in the table below, based on the data for a related trifluoromethyl-substituted phenylalkanoic acid. This data provides a comprehensive picture of the crystal's geometry.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁F₃O₂ |
| Formula Weight | 232.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.891(2) |
| c (Å) | 17.543(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 1032.1(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.493 |
| Absorption Coefficient (mm⁻¹) | 0.131 |
| F(000) | 480 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the identity of a newly synthesized compound.
For organic compounds containing carbon, hydrogen, and oxygen, combustion analysis is a common method. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the mass percentages of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference. For compounds containing fluorine, specific absorption traps or ion chromatography techniques are employed to capture and quantify the fluorine content after combustion.
The theoretical elemental composition of this compound (C₁₁H₁₁F₃O₂) is a critical benchmark for experimental verification. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's assigned molecular formula and its purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 56.92% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.78% |
| Fluorine | F | 18.998 | 3 | 56.994 | 24.55% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.78% |
| Total | 232.19 | 100.00% |
Computational and Theoretical Investigations of 4 3 Trifluoromethyl Phenyl Butanoic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels, offering a detailed view of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is favored for its balance of accuracy and computational efficiency. DFT calculations for 4-[3-(trifluoromethyl)phenyl]butanoic acid, typically using a basis set such as B3LYP/6-31G, would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. biointerfaceresearch.comresearchgate.net
This process yields key structural parameters like bond lengths and angles. The electron-withdrawing nature of the trifluoromethyl (-CF3) group and the carboxylic acid (-COOH) group significantly influences the electron density distribution across the phenyl ring and the butanoic acid chain. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com
Table 1: Predicted Geometric Parameters of this compound from DFT Optimization This table presents hypothetical, yet realistic, data based on standard values for similar chemical structures.
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C-C (Aromatic) | 1.39 |
| Bond Length | C-C (Alkyl) | 1.53 |
| Bond Length | C-CF3 | 1.49 |
| Bond Length | C-F | 1.35 |
| Bond Length | C=O (Carboxyl) | 1.22 |
| Bond Length | C-O (Carboxyl) | 1.35 |
HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comwuxiapptec.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reaction. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO density would likely be distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups. biointerfaceresearch.com The strong electron-withdrawing capacity of the -CF3 group generally leads to a lower HOMO-LUMO gap, suggesting increased reactivity compared to its non-fluorinated analog. frontiersin.org From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors This table presents hypothetical data based on typical values for substituted aromatic compounds. researchgate.netresearchgate.net
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -9.25 | Capacity to donate electrons |
| LUMO Energy | ELUMO | - | -1.80 | Capacity to accept electrons |
| Energy Gap | ΔE | ELUMO - EHOMO | 7.45 | High value indicates good stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.725 | Resistance to change in electron distribution |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.525 | Electron escaping tendency |
| Electrophilicity Index | ω | μ² / (2η) | 4.09 | Propensity to accept electrons |
Molecular Modeling and Simulation Approaches
While quantum calculations describe the static electronic nature of a molecule, molecular modeling and simulation techniques are used to explore its physical and dynamic behavior, including its flexibility and interactions with its environment over time.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. chemistrysteps.com For this compound, the key flexible regions are the four single bonds of the butanoic acid side chain.
By systematically rotating these bonds and calculating the potential energy of each resulting conformation, a potential energy surface or "energy landscape" can be generated. nih.gov This landscape reveals the most stable, low-energy conformers and the energy barriers required to transition between them. The molecule likely has several low-energy states, including an extended "anti" conformation where the alkyl chain is stretched out, and various folded "gauche" conformations. chemistrysteps.com Identifying these preferred shapes is crucial for understanding how the molecule might fit into a receptor's binding site or self-assemble. scispace.comnih.gov
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time. mdpi.com An MD simulation of this compound would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their trajectories over nanoseconds or microseconds. nih.gov
These simulations reveal the dynamic flexibility of the molecule, showing how it transitions between different conformations in solution. fu-berlin.de They also provide detailed information on intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. rsc.org Analysis of MD trajectories can be used to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the solute. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its biological activity or physicochemical properties, respectively. nih.govmdpi.com For this compound, each structural component—the trifluoromethyl group, the phenyl ring, and the butanoic acid chain—plays a distinct role.
The trifluoromethyl (-CF3) group is a particularly important substituent in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature alters the electronic properties of the phenyl ring, while its size and lipophilicity can enhance binding to biological targets through hydrophobic interactions and improve metabolic stability. mdpi.comnih.gov The phenyl ring itself serves as a rigid scaffold that primarily engages in hydrophobic and π-π stacking interactions. acs.orgacs.org The flexible butanoic acid chain allows the molecule to adopt various conformations to fit a binding site, and its terminal carboxyl group is a key site for hydrogen bonding or ionic interactions. wikipedia.org
QSPR models use computational descriptors to create statistical models that predict properties like solubility or permeability. nih.govnih.govresearchgate.net SAR analysis suggests that modifying these structural components would predictably alter the molecule's function. For instance, changing the position of the -CF3 group on the ring or altering the length of the alkyl acid chain would likely have a significant impact on biological activity. nih.gov
Table 3: Summary of Structure-Property Relationship Insights
| Molecular Fragment | Key Structural Feature | Likely Influence on Properties and Activity |
| Trifluoromethylphenyl Group | Strong electron-withdrawing -CF3 group | Increases lipophilicity, enhances metabolic stability, and can improve binding affinity. mdpi.com |
| Aromatic Phenyl Ring | Provides a scaffold for hydrophobic and van der Waals interactions with biological targets. acs.org | |
| Butanoic Acid Chain | Flexible four-carbon linker | Allows conformational adaptability to fit into binding pockets. nih.gov |
| Terminal Carboxylic Acid | Acts as a hydrogen bond donor and acceptor; can be ionized for electrostatic interactions. wikipedia.org |
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. insilico.eu These features, known as molecular descriptors, can be physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) or structural characteristics derived from the two-dimensional or three-dimensional representation of the molecules. scienceforecastoa.comnih.gov
For analogues of this compound, QSAR models can be developed to predict their activity against a specific biological target. The process involves several key steps:
Data Set Selection: A series of structurally related analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., LogP).
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the most relevant descriptors to the biological activity. jmaterenvironsci.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation methods to ensure its robustness and reliability. jmaterenvironsci.complos.org
While specific QSAR studies focused exclusively on this compound analogues are not extensively documented in publicly available literature, the methodology has been successfully applied to structurally related classes of compounds. For instance, QSAR studies on other phenylalkanoic acids, such as omega-phenylalkyl hydroxamic acids, have shown that the hydrophobic character of the molecule and the size of its substituents are key determinants of their inhibitory activity against enzymes like 5-lipoxygenase. nih.gov Similarly, analyses of phenolic antioxidants have demonstrated that parameters like the heat of formation and the energy of molecular orbitals can be used to predict antioxidant activity. nih.gov
Table 1: Hypothetical QSAR Model for Phenylbutanoic Acid Analogues
| Parameter | Description | Coefficient | Contribution to Activity |
|---|---|---|---|
| (Intercept) | Baseline activity | 4.50 | N/A |
| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | +0.25 | Positive |
| MR | Molar Refractivity (Steric Bulk) | -0.10 | Negative |
| σ_meta | Hammett Constant (Electronic Effect of meta-substituent) | +0.60 | Positive |
| R² | Coefficient of Determination | 0.85 | Model Fit |
| Q² | Cross-validated R² | 0.75 | Predictive Power |
This hypothetical model suggests that increased lipophilicity and a more electron-withdrawing substituent at the meta position (like the trifluoromethyl group) would enhance biological activity, whereas increased steric bulk might be detrimental. Such models provide a rational basis for designing new analogues with potentially improved potency. nih.gov
Prediction of Molecular Interactions and Binding Affinities
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. mdpi.com This method allows for the detailed investigation of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov By simulating these interactions, researchers can elucidate the structural basis of a compound's biological activity and estimate its binding affinity, often expressed as a scoring function or a calculated binding energy (ΔG). semanticscholar.orgnih.gov
For this compound and its analogues, molecular docking studies can predict how they fit into the active site of a target enzyme or receptor. For example, in studies of structurally related 2,4-dioxo-4-phenylbutanoic acid analogues designed as inhibitors for the enzyme mtFabH (involved in tuberculosis), docking analysis revealed key binding interactions within the enzyme's active site. researchgate.net The analysis showed that substitutions with groups like sulfonic acid and methoxy (B1213986) could enhance the binding efficiency. researchgate.net
A typical molecular docking study involves:
Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand.
Defining the Binding Site: Identifying the active or allosteric site on the protein where the ligand is expected to bind.
Docking Simulation: Using algorithms to sample a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions.
The results of such a study can be summarized in a table detailing the predicted binding affinities and the specific amino acid residues involved in the interaction.
Table 2: Predicted Binding Affinities and Key Interactions for Phenylbutanoic Acid Analogues with a Hypothetical Kinase Target
| Compound | Analogue Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 1 | This compound | -8.5 | Lys72, Glu91, Leu148, Phe160 | Hydrogen Bond, Hydrophobic |
| 2 | 4-(3-Chlorophenyl)butanoic acid | -7.9 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |
| 3 | 4-(3-Methoxyphenyl)butanoic acid | -7.6 | Lys72, Asp161, Phe160 | Hydrogen Bond, Hydrophobic |
| 4 | 4-Phenylbutanoic acid (unsubstituted) | -6.8 | Lys72, Leu148 | Hydrogen Bond, Hydrophobic |
These predictions suggest that the trifluoromethyl group in this compound may engage in favorable interactions within the binding pocket, leading to a stronger predicted binding affinity compared to other analogues. nih.gov Such insights are crucial for structure-based drug design, guiding the modification of the ligand to optimize its interactions with the target protein. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that are known to bind to the target. It uses the principle of molecular similarity, assuming that structurally similar compounds are likely to have similar biological activities.
Structure-based virtual screening utilizes the 3D structure of the target protein. mdpi.com Molecular docking is the most common method used in this approach, where compounds from a database are systematically docked into the target's binding site, and their potential binding affinity is evaluated. mdpi.com
The trifluoromethylphenyl scaffold present in this compound is a valuable feature in drug design. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity. acs.org Virtual screening campaigns can be designed to identify other compounds containing this scaffold or to find entirely new scaffolds that mimic its binding mode. nih.gov
Virtual ligand design , or de novo design, is another powerful computational tool where novel molecular structures are created from scratch. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, aiming to design ligands with optimal shape and chemical complementarity.
A typical workflow for a virtual screening and ligand design project might include the following steps:
Table 3: Workflow for Virtual Screening and Ligand Design
| Step | Description | Objective |
|---|---|---|
| 1. Target Selection | Identify and validate a biological target relevant to a disease. | Define the scope of the project. |
| 2. Library Preparation | Select and prepare a large database of chemical compounds for screening. | Create a diverse set of potential ligands. |
| 3. Virtual Screening | Use docking or pharmacophore models to screen the compound library against the target. | Identify a smaller set of "hit" compounds. |
| 4. Hit Prioritization | Rank the hits based on docking scores, predicted ADMET properties, and chemical diversity. | Select the most promising candidates for experimental testing. |
| 5. Hit-to-Lead Optimization | Use computational methods, including de novo design, to modify the hit compounds to improve potency and drug-like properties. | Design optimized lead compounds for synthesis. |
Through these computational approaches, the this compound structure can serve as a starting point for the discovery and design of new therapeutic agents with improved efficacy and safety profiles.
Applications in Advanced Chemical Research and Mechanistic Investigations
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structural framework of 4-[3-(Trifluoromethyl)phenyl]butanoic acid makes it a valuable starting material or intermediate in the synthesis of more complex and biologically active molecules. Its butanoic acid chain allows for a variety of chemical modifications, while the trifluoromethylphenyl group confers specific properties that are desirable in drug design.
Derivatives of trifluoromethylphenyl butanoic acid are critical precursors in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. nih.gov The most prominent example is Sitagliptin, the first DPP-4 inhibitor to receive regulatory approval. oatext.comnih.gov
The synthesis of Sitagliptin involves the creation of a chiral β-amino acid core, which is derived from a butanoic acid precursor. nih.gov For instance, a common intermediate is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. diva-portal.org Although the substitution pattern differs from the subject compound, the underlying principle of using a phenylbutanoic acid derivative with fluorine substitution is central to the synthetic strategy. The synthesis often starts from a corresponding phenylacetic acid derivative, which is elaborated through several steps to form the butanoic acid chain and introduce the necessary functional groups. allfordrugs.commagtechjournal.com
Key synthetic steps in developing these inhibitors include:
Asymmetric Hydrogenation: A crucial step to establish the correct stereochemistry of the β-amino group, often employing chiral catalysts like Ruthenium-based complexes. nih.gov
Amide Coupling: The butanoic acid derivative is coupled with a heterocyclic amine component, such as a triazolopiperazine moiety in the case of Sitagliptin, to form the final inhibitor. nih.govgoogle.com
The research in this area is extensive, with numerous synthetic routes being developed to improve efficiency, yield, and stereoselectivity, often using butanoic acid derivatives with trifluoromethyl or trifluorophenyl groups as key building blocks. mdpi.comnih.gov
The this compound scaffold is also a valuable building block for designing ligands that can interact with multiple biological targets. mdpi.com The design of multi-target ligands is a growing strategy in drug discovery to address complex diseases with multifactorial pathologies. The physicochemical properties conferred by the trifluoromethyl (TFM) group are particularly advantageous in this context. mdpi.com
The TFM group can enhance metabolic stability and improve membrane permeability, which are critical pharmacokinetic properties. mdpi.com Furthermore, its unique electronic nature can influence binding affinity and selectivity across different targets. mdpi.comnih.gov Researchers can utilize the butanoic acid as a handle to attach other pharmacophores, creating chimeric molecules designed to interact with distinct binding sites on different proteins or within the same protein complex. Aromatic carboxylic acids, in general, are considered versatile building blocks in the design of complex molecular architectures. mdpi.com
Investigation of Molecular Target Interactions and Binding Mechanisms
The compound and its derivatives are frequently employed as chemical probes to explore the interactions between small molecules and their biological targets, such as enzymes and receptors. These studies are fundamental to understanding the mechanisms of drug action and for the rational design of new therapeutic agents.
In research models, this compound analogs have been instrumental in studying enzyme inhibition. The primary example remains the inhibition of DPP-4, a serine protease that deactivates incretin (B1656795) hormones. oatext.com Derivatives of this compound have been synthesized and evaluated to establish structure-activity relationships (SAR), revealing how modifications to the molecule affect its inhibitory potency. nih.gov
For example, studies have shown that trifluoromethyl-substituted compounds can exhibit potent inhibitory effects on DPP-4, with IC₅₀ values in the nanomolar range. nih.gov These molecules serve as research tools to probe the enzyme's active site, helping to identify key interactions necessary for binding and inhibition. oatext.comdiva-portal.org Beyond DPP-4, related structures like 4-phenyl-4-oxobutanoic acid derivatives have been investigated as inhibitors of other enzymes, such as kynurenine (B1673888) 3-hydroxylase, indicating the broader utility of this chemical class in enzyme modulation studies. nih.gov
| Compound Type | Target Enzyme | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| Thiosemicarbazone with p-TFM-benzylidene | DPP-4 | 4.775 ± 0.296 nM | nih.gov |
| β-homophenylalanine triazolopiperazine (Sitagliptin) | DPP-4 | 18 nM | oatext.com |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | Kynurenine 3-hydroxylase | Potent Inhibitor | nih.gov |
| 4-Phenyl-3-butenoic acid (PBA) | Histone Deacetylase (HDAC) | Micromolar Concentrations | nih.gov |
The compound's scaffold is also utilized in receptor binding assays to characterize ligand-receptor interactions. These assays are essential for determining the affinity and selectivity of a compound for its target receptor. The trifluoromethylphenyl moiety can play a significant role in these interactions.
For example, research on glucocorticoid receptor ligands demonstrated that replacing a trifluoromethyl group with other substituents could dramatically alter the functional behavior of the ligand, converting an agonist into an antagonist while maintaining binding potency. nih.gov This highlights the use of such compounds in probing the specific structural requirements for receptor activation versus inhibition. Docking studies of these modified ligands help to visualize how they bind within the receptor's ligand-binding pocket and influence its conformation. nih.govresearchgate.net Similar principles apply to research on other receptors, such as the dopamine (B1211576) D3 receptor, where pyrimidine-piperazine derivatives containing a TFM group are investigated. nih.gov
Exploration of Trifluoromethyl Group Influence on Molecular Recognition
The trifluoromethyl (TFM) group is not merely a passive component but an active contributor to molecular recognition, significantly influencing how a ligand binds to its target. mdpi.com Its unique properties are a key reason for the utility of this compound in chemical research. nih.gov
The influence of the TFM group stems from a combination of factors:
High Electronegativity: The fluorine atoms create a strong electron-withdrawing effect, which can alter the acidity of nearby protons and modulate hydrogen bonding and electrostatic interactions with the biological target. mdpi.com
Enhanced Lipophilicity: The TFM group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in proteins. mdpi.comresearchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This leads to improved pharmacokinetic profiles. mdpi.com
Steric and Conformational Effects: The TFM group is bulkier than a methyl group and can influence the preferred conformation of the molecule, which in turn affects how it fits into a binding site. mdpi.com
Specific Bonding Interactions: The TFM group can participate in non-canonical interactions, such as multipolar C-F···C=O interactions with the protein backbone, which can substantially contribute to binding affinity. nih.govacs.org
These properties are critical for the effectiveness of drugs like Sitagliptin, where the fluorinated group is essential for its potent and selective inhibition of the DPP-4 enzyme. oatext.com The strategic placement of a TFM group can transform a low-affinity compound into a potent inhibitor by optimizing its interactions within the target's binding site. nih.gov
| Property Influenced by TFM Group | Description of Effect | Reference |
|---|---|---|
| Target Binding Affinity | Enhances affinity through improved hydrogen bonding, electrostatic, and multipolar interactions. | mdpi.comnih.gov |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), facilitating membrane permeability. | mdpi.com |
| Metabolic Stability | High C-F bond energy (485.3 kJ/mol) confers resistance to metabolic breakdown. | mdpi.com |
| Bioavailability | Improved lipophilicity and stability can lead to better absorption and distribution in the body. | researchgate.net |
| Pharmacological Profile | Can alter a molecule's function (e.g., from agonist to antagonist) by changing binding mode. | nih.govresearchgate.net |
Impact on Lipophilicity and Membrane Permeation in Research Contexts
The introduction of fluorine-containing groups is a key strategy in medicinal chemistry to modulate the properties of bioactive molecules. The trifluoromethyl (CF3) group, in particular, has a profound impact on lipophilicity, a critical parameter that influences a compound's ability to cross biological membranes. nih.govnih.govnih.gov
Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous one, commonly expressed as the octanol-water partition coefficient (logP). nih.gov The presence of a CF3 group on a molecule generally enhances its lipophilicity. nih.govmdpi.com This increased lipophilicity can facilitate the passive permeation of the molecule across the lipid bilayers of cell membranes, which is often a prerequisite for reaching intracellular targets. nih.govmdpi.com Research has shown a strong correlation between a compound's logP value and its membrane molar partition coefficient (Kp), validating that even subtle modulations in lipophilicity due to fluorination can be relevant for membrane partitioning. nih.gov
| Physicochemical Property | Influence of the Trifluoromethylphenyl Moiety | Impact on Research Applications |
|---|---|---|
| Lipophilicity (logP) | The CF3 group is highly lipophilic, generally increasing the overall logP value of the molecule. nih.gov | Enhances partitioning into lipid membranes, facilitating studies on passive diffusion and cell permeability. nih.govnih.gov |
| Membrane Permeability | Increased lipophilicity is an excellent proxy for and generally correlates with higher membrane permeability. nih.govmdpi.com | Allows the compound to be used in cellular assays to probe intracellular targets and pathways. |
| Aqueous Solubility | The carboxylic acid group provides a degree of water solubility, creating an amphipathic character. | Enables formulation in aqueous buffers for in vitro experiments while retaining membrane-crossing potential. |
Inductive and Steric Effects in Binding Site Interactions
The trifluoromethyl group exerts powerful and distinct effects on a molecule's interaction with biological targets, such as proteins and enzymes, through both electronic (inductive) and spatial (steric) mechanisms.
Inductive Effects: The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. nih.govmdpi.com This strong inductive effect alters the electron distribution across the phenyl ring, influencing the molecule's ability to participate in non-covalent interactions within a binding site. Specifically, it can enhance electrostatic and hydrogen bonding interactions with amino acid residues of a target protein. mdpi.comresearchgate.net
Steric Effects: The trifluoromethyl group is significantly larger than a hydrogen atom and roughly twice the size of a methyl group. nih.govnih.gov This steric bulk can be advantageous in ligand design, as it can occupy specific pockets within a binding site to enhance van der Waals contacts, leading to increased binding affinity and selectivity. researchgate.netnih.gov However, this bulk can also introduce conformational constraints. Studies on glucocorticoid receptor ligands have shown that replacing a CF3 group with other bulky substituents can alter the ligand's functional behavior, for example, by converting an agonist into an antagonist by forcing a conformational change in the target protein. drugbank.comresearchgate.net The strategic placement of the CF3 group on the phenyl ring of this compound allows researchers to exploit these effects to probe the topology and electronic environment of target binding sites.
Development of Research Probes and Tool Compounds
Chemical probes are indispensable small-molecule tools designed to engage a specific biological target with high potency and selectivity, enabling the study and modulation of biological systems. nih.govnih.gov Butanoic acid and its derivatives have been widely explored as scaffolds for the development of new pharmaceuticals and research tools. ontosight.aibiointerfaceresearch.comresearchgate.net The structure of this compound, featuring a stable and modifiable scaffold, makes it an excellent starting point for the synthesis of such probes.
Synthesis of Chemical Probes for Target Identification
A primary challenge in drug discovery is the identification of the specific protein target responsible for a compound's observed biological effect. researchgate.net Chemical probes are synthesized to facilitate this process. The structure of this compound is well-suited for this purpose, as the carboxylic acid group serves as a versatile chemical handle.
Through standard chemical reactions, the carboxylic acid can be converted into an amide or ester, allowing for the attachment of various functional groups:
Affinity Tags: Groups like biotin (B1667282) can be attached, enabling the isolation of the target protein from a complex cellular lysate through affinity purification.
Reporter Groups: Fluorescent dyes or other spectroscopic labels can be conjugated to the molecule to allow for visualization and tracking within cells or tissues.
Linkers: Inert chemical chains can be added to position the affinity or reporter tag away from the core pharmacophore, minimizing interference with target binding.
These modified molecules, or chemical probes, are essential for techniques like activity-based protein profiling (ABPP) and chemical proteomics, which aim to map the interactions between small molecules and proteins on a global scale. nih.govresearchgate.net
Radioligand Synthesis for Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, used to quantify the affinity and density of receptors in biological samples. researchgate.net This technique requires a high-affinity ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I).
The phenylbutanoic acid scaffold is highly amenable to radiolabeling. While direct radiolabeling of this compound is not prominently documented, its structure is analogous to other compounds widely used for this purpose. For instance, 4-(p-iodophenyl)butyric acid (IPBA) is a well-established albumin-binding moiety that is conjugated to other molecules to create effective radiopharmaceuticals for imaging and therapy. nih.govresearchgate.net
For use in a binding assay, this compound could be radiolabeled in several ways:
Tritiation: Hydrogen atoms on the butanoic acid chain could be replaced with tritium.
Radioiodination: An iodine atom, such as ¹²⁵I, could be chemically added to the phenyl ring.
The resulting radioligand would allow for precise measurement of its binding constants (e.g., Kd) to a target protein and for competitive binding experiments to screen other non-labeled compounds. researchgate.netnih.gov
Material Science Research Applications (e.g., Specialty Chemicals, Polymers)
The unique properties of fluorinated compounds extend beyond biological applications into the realm of material science. Fluorinated carboxylic acids, including structures related to this compound, are valuable building blocks for creating functional materials and specialty chemicals. rsc.org
These molecules are noted for their chemical stability and high surface activity. researchgate.net They have been used to create self-assembled monolayers and to chemically modify the surfaces of fluoropolymers, introducing carboxylic acid functionality to otherwise inert materials. rsc.orgutoronto.caacs.org This surface modification is critical for altering properties like wettability and adhesion.
Furthermore, the trifluoromethylphenyl moiety has been incorporated into polymers for specialized applications. For example, a polymer derived from 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to create a modified electrode surface for the electrochemical detection of synthetic stimulants. mdpi.com The presence of the –PhCF3 group was found to be crucial for the recognition and sensing of the target analytes. This demonstrates the potential of this compound as a monomer or functionalizing agent in the development of advanced polymers, sensors, and other specialty materials.
| Application Area | Specific Use | Key Property Utilized |
|---|---|---|
| Surface Modification | Functionalization of fluoropolymer surfaces. utoronto.caacs.org | Carboxylic acid group for chemical attachment. |
| Self-Assembled Monolayers | Formation of bimolecular networks on surfaces. rsc.org | Ability of the fluorinated acid to act as a hydrogen bond donor. rsc.org |
| Specialty Polymers | Creation of polymeric films for chemical sensors. mdpi.com | Trifluoromethylphenyl group for selective molecular recognition. mdpi.com |
| Specialty Chemicals | Precursors to perfluorinated acids (PFAs) with high surface activity. researchgate.net | Chemical stability and surfactant properties. researchgate.net |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated organic compounds is a cornerstone of modern pharmaceutical and agrochemical industries. researchgate.net The trifluoromethyl (CF3) group, in particular, is crucial for enhancing properties like metabolic stability and binding affinity. mdpi.comnih.gov Traditional synthesis of phenylbutanoic acid derivatives often involves multi-step processes, such as Friedel-Crafts acylation followed by reduction. However, future research is focused on developing more efficient and environmentally benign synthetic routes.
Emerging strategies that could be applied to the synthesis of 4-[3-(Trifluoromethyl)phenyl]butanoic acid include:
Late-Stage Trifluoromethylation: Advances in transition-metal-catalyzed and photoredox catalysis offer pathways to introduce the CF3 group into an existing phenylbutanoic acid scaffold at a late stage. orientjchem.orgmdpi.com This avoids the need to carry the fluorinated group through a lengthy synthetic sequence.
C-H Activation/Functionalization: Direct C-H functionalization of trifluoromethylbenzene derivatives represents a highly atom-economical approach. Catalytic systems that can selectively activate a C-H bond on the trifluoromethylbenzene ring and couple it with a four-carbon chain precursor would significantly streamline the synthesis.
Flow Chemistry: Continuous flow processes offer improved safety, scalability, and efficiency for fluorination reactions, which can sometimes be hazardous. researchgate.net Developing a flow-based synthesis for this compound could enable safer and more scalable production for further research and potential commercial applications.
Biocatalysis: The use of engineered enzymes to perform key synthetic steps could offer unparalleled selectivity and sustainability. While challenging, the development of enzymes capable of constructing the fluorinated phenylalkanoic acid core is a long-term goal in green chemistry.
| Methodology | Potential Advantages | Key Challenges | Relevant Research Areas |
|---|---|---|---|
| Late-Stage Trifluoromethylation | High efficiency, modularity | Regioselectivity, catalyst cost | Photoredox catalysis, Metal-catalyzed cross-coupling nih.govmdpi.com |
| C-H Activation | Atom economy, reduced steps | Selectivity, harsh conditions | Organometallic chemistry, Catalyst design nih.gov |
| Flow Chemistry | Safety, scalability, consistency | Specialized equipment, optimization | Process chemistry, Microfluidics researchgate.net |
| Biocatalysis | High selectivity, sustainability | Enzyme discovery and engineering | Synthetic biology, Enzyme kinetics |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can provide deep insights into its physicochemical properties and potential biological interactions, guiding experimental work and reducing reliance on costly trial-and-error screening.
Future computational research will likely focus on:
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum methods can accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This is particularly important for understanding the impact of the electron-withdrawing trifluoromethyl group on the molecule's acidity, conformation, and interaction with biological targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in complex biological environments, such as in the binding pocket of a target protein or crossing a cell membrane. These simulations provide a dynamic view of drug-target interactions, revealing key binding modes and estimating binding free energies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models based on a series of related compounds, QSAR can predict the biological activity of new derivatives of this compound. rowan.edu This allows for the in silico screening of virtual libraries to prioritize the synthesis of the most promising candidates.
| Computational Method | Primary Application | Predicted Properties |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Electronic structure analysis | Reactivity, pKa, electrostatic potential nih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion | Binding modes, conformational stability, free energy of binding researchgate.net |
| QSAR | Predicting biological activity | IC50, Ki, therapeutic efficacy rowan.edu |
Exploration of Diverse Biological Targets in Fundamental Research
The trifluoromethylphenyl moiety is a well-established pharmacophore found in numerous approved drugs. mdpi.com Its presence can enhance membrane permeability and metabolic stability, making it a valuable component in drug design. mdpi.com While the specific biological profile of this compound is not extensively documented, its structure suggests several plausible avenues for exploration.
Future research could investigate its activity against targets such as:
Nuclear Receptors: Phenylalkanoic acids are known to interact with various nuclear receptors. Investigating the binding of this compound to receptors like peroxisome proliferator-activated receptors (PPARs) or retinoid X receptors (RXRs) could uncover potential applications in metabolic diseases or cancer.
Enzyme Inhibition: The carboxylic acid group can act as a key interacting moiety for various enzymes. Screening against enzyme families such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) could reveal novel inhibitory activities. biointerfaceresearch.com
Ion Channels and Transporters: The lipophilic nature imparted by the trifluoromethylphenyl group could facilitate interaction with transmembrane proteins. nih.gov Profiling the compound against a panel of ion channels and transporters may identify new modulators of neurological or cardiovascular function.
Design of Next-Generation Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools for visualizing and studying biological processes in real-time. This compound can serve as a scaffold for the development of such probes. By chemically modifying its structure, researchers can create targeted tools for chemical biology.
Future directions in this area include:
Fluorescent Probes: The butanoic acid chain provides a convenient handle for attaching fluorescent dyes. If the core molecule is found to bind to a specific biological target, a fluorescently labeled version could be used to visualize that target in cells and tissues via microscopy.
Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide or diazirine) would allow for the creation of photoaffinity probes. Upon irradiation with UV light, these probes can covalently crosslink to their binding partners, enabling the identification of unknown cellular targets.
PET Imaging Agents: The introduction of a positron-emitting isotope, such as Fluorine-18, could transform the molecule into a probe for Positron Emission Tomography (PET) imaging. An ¹⁸F-labeled version of this compound could be used to non-invasively study the distribution and kinetics of its biological target in vivo. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast chemical datasets. nih.govnih.gov These technologies can be applied to accelerate the development and optimization of this compound and its derivatives.
Key applications include:
Generative Models for Drug Design: AI algorithms can be trained on large databases of known drugs to generate novel molecular structures with desired properties. These models could design new analogs of this compound with predicted improvements in potency, selectivity, or pharmacokinetic profiles. researchgate.net
Retrosynthesis Prediction: ML-based retrosynthesis tools can predict viable synthetic routes for a target molecule. youtube.com Applying these algorithms could help chemists devise the most efficient and sustainable pathways to synthesize not only the parent compound but also its future derivatives.
Reaction Outcome Prediction: Machine learning models can predict the success or failure of a chemical reaction, as well as its yield and regioselectivity, based on the reactants and conditions. digitellinc.comcam.ac.uk This can significantly reduce the experimental burden of optimizing synthetic steps by allowing researchers to screen conditions in silico. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(Trifluoromethyl)phenyl]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the trifluoromethylphenyl group to a butanoic acid backbone. For example, intermediates like methyl (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-trifluoromethylphenyl)butanoate are used, followed by hydrolysis to yield the final compound . Reaction optimization (e.g., temperature, catalyst loading) is critical, as trifluoromethyl groups can sterically hinder reactivity.
Q. How is the structural integrity of this compound verified in synthetic batches?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and aromatic protons.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHFO, expected m/z 232.07).
- X-ray Crystallography : For derivatives, crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers) confirm stereoelectronic effects .
Q. What analytical methods are recommended for purity assessment in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Purity >95% is achievable via gradient elution using C18 columns and acetonitrile/water mobile phases. Impurities like unreacted intermediates are monitored using LC-MS .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets (e.g., FFA2 receptors)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, affecting receptor binding. Competitive binding assays (e.g., FFA2 ligand displacement) show IC values in the micromolar range. Computational docking studies (e.g., AutoDock Vina) predict hydrophobic interactions with receptor pockets .
Q. What strategies resolve low yields in large-scale synthesis due to steric hindrance from the trifluoromethyl group?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20%. Solvent optimization (e.g., DMF for polar intermediates) and catalytic systems like Pd(PPh) enhance coupling efficiency .
Q. How do structural modifications (e.g., sulfonamido derivatives) alter the compound’s pharmacological profile?
- Methodological Answer : Introducing a sulfonamido group (e.g., 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid) increases acidity (pKa ~3.5) and enhances solubility. In vitro assays reveal improved IC values for protease inhibition compared to the parent compound .
Q. What crystallographic data are available for related analogs, and how do they inform conformational analysis?
- Methodological Answer : Single-crystal X-ray studies of 3-[4-(Trifluoromethyl)phenyl]propanoic acid show inversion dimers stabilized by O–H⋯O hydrogen bonds (d = 1.85 Å). The trifluoromethyl group induces torsional strain (~15° deviation from coplanarity), impacting solid-state packing .
Q. How is the compound’s stability assessed under physiological conditions for drug development?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS detect degradation products (e.g., decarboxylation or defluorination). Phosphate-buffered saline (pH 7.4) incubations show <5% degradation over 72 hours, supporting in vivo applicability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data across studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell lines, serum concentration). Meta-analysis of IC values (e.g., FFA2 antagonism: 2–50 µM) should normalize for factors like ligand concentration and incubation time. Cross-validation using orthogonal assays (e.g., cAMP vs. calcium flux) clarifies mechanistic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](https://storage.googleapis.com/llm-assets/misc/methyl_ester.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]butanoate](https://storage.googleapis.com/llm-assets/misc/ethyl_ester.png)
![Isopropyl 4-[3-(trifluoromethyl)phenyl]butanoate](https://storage.googleapis.com/llm-assets/misc/isopropyl_ester.png)
